4-(Naphthalen-2-yl)piperidine
Overview
Description
4-(Naphthalen-2-yl)piperidine is a chemical compound that features a piperidine ring substituted with a naphthalene moiety at the 4-position Piperidine is a six-membered heterocyclic amine, and naphthalene is a polycyclic aromatic hydrocarbon
Scientific Research Applications
4-(Naphthalen-2-yl)piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a ligand in receptor binding studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
While the specific mechanism of action for “4-(Naphthalen-2-yl)piperidine” is not mentioned in the retrieved sources, piperidine derivatives are known to play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Safety and Hazards
While specific safety and hazard information for “4-(Naphthalen-2-yl)piperidine” was not found in the retrieved sources, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .
Future Directions
Piperidine derivatives, including “4-(Naphthalen-2-yl)piperidine”, continue to be an important area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines are also being explored, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Naphthalen-2-yl)piperidine typically involves the reaction of naphthalene derivatives with piperidine under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with piperidine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the piperidine to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Naphthalen-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl-piperidine ketones or alcohols.
Reduction: Reduction reactions can convert the naphthalene moiety to dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Naphthyl-piperidine ketones or alcohols.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated naphthyl-piperidine compounds.
Comparison with Similar Compounds
4-(Phenyl)piperidine: Similar structure but with a phenyl group instead of a naphthalene moiety.
4-(Benzyl)piperidine: Contains a benzyl group, which is a single benzene ring attached to the piperidine.
4-(Pyridyl)piperidine: Features a pyridine ring, which is a nitrogen-containing heterocycle.
Uniqueness: 4-(Naphthalen-2-yl)piperidine is unique due to the presence of the naphthalene moiety, which provides additional aromaticity and potential for π-π interactions. This can enhance its binding affinity and specificity for certain biological targets compared to similar compounds with simpler aromatic groups.
Properties
IUPAC Name |
4-naphthalen-2-ylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-4-14-11-15(6-5-12(14)3-1)13-7-9-16-10-8-13/h1-6,11,13,16H,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJOHNASMKJWGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621774 | |
Record name | 4-(Naphthalen-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180160-99-0 | |
Record name | 4-(Naphthalen-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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